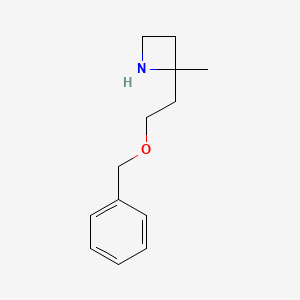![molecular formula C22H19F3N2O2 B2920188 N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 400088-58-6](/img/structure/B2920188.png)
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amide group, a pyridine ring, and a trifluoromethyl group . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
While the specific synthesis process for this compound is not available, trifluoromethylpyridines are often synthesized using various methods . One common method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl group and the pyridine ring would likely contribute to the compound’s unique physicochemical properties .科学的研究の応用
is a molecule of interest in various scientific research fields. Below is a comprehensive analysis of its potential applications across different scientific domains:
Agrochemical Industry
Trifluoromethylpyridines: , a key structural motif in CHEMBL4548803, are widely used in the agrochemical industry. They serve as active ingredients in pesticides, offering protection for crops against pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .
Pharmaceutical Development
Compounds with the trifluoromethyl group are integral in pharmaceuticals. They are part of several approved drugs and many candidates undergoing clinical trials. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceuticals .
Organic Synthesis
The compound’s structure suggests its potential use in organic synthesis , particularly in catalysis and the Michael addition of N-heterocycles to chalcones. This could lead to the development of new synthetic protocols for creating bioactive compounds with improved sustainability .
Material Science
The trifluoromethyl group and the pyridine ring present in CHEMBL4548803 can be useful in material science, especially in the development of organic electronics, where these moieties can contribute to the electronic properties of materials .
Veterinary Medicine
Similar to its applications in human medicine, the trifluoromethylpyridine derivatives are also used in veterinary products, enhancing the treatment options available for various animal health issues .
Chemical Research Tools
The compound’s structure makes it a candidate for use as a chemical research tool . It could be involved in studies related to reaction mechanisms, such as Suzuki–Miyaura coupling, which is a widely applied carbon–carbon bond-forming reaction .
Bioactive Compound Synthesis
CHEMBL4548803 could be used in the synthesis of bioactive compounds , particularly those containing nitrogen heterocycles. These compounds are important due to their stability and ability to bind through hydrogen-bonding .
Environmental Chemistry
The compound’s potential for use in environmentally benign reactions makes it an asset in environmental chemistry. It could be part of green chemistry initiatives aiming to reduce the environmental impact of chemical processes .
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-14-5-10-18(12-15(14)2)26-20(28)19-4-3-11-27(21(19)29)13-16-6-8-17(9-7-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGIEKXXDGXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

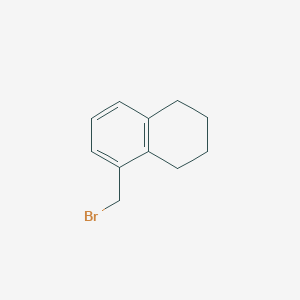

![6-Tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2920108.png)
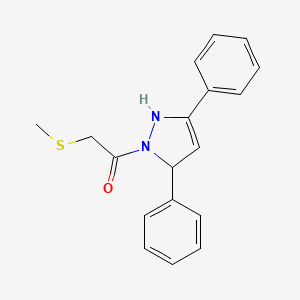
![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)
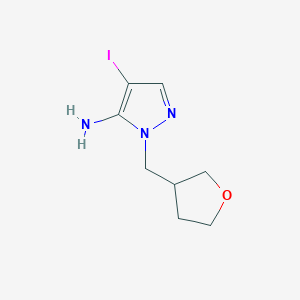
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2920119.png)
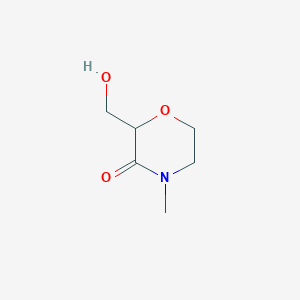

![Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920123.png)
